molecular formula C18H18Cl2N4O B10866973 2-Chloro-1-[4-(7-chloropyrrolo[1,2-A]quinoxalin-4-YL)piperazino]-1-propanone

2-Chloro-1-[4-(7-chloropyrrolo[1,2-A]quinoxalin-4-YL)piperazino]-1-propanone

Cat. No.: B10866973
M. Wt: 377.3 g/mol
InChI Key: OMMWFKPQYGNEAI-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(7-chloropyrrolo[1,2-a]quinoxalin-4-yl)piperazin-1-yl]propan-1-one: is a heterocyclic compound with a complex structure. It serves as a building block for various bioactive molecules, particularly Janus kinase (JAK) inhibitors. These inhibitors play a crucial role in modulating immune responses and have therapeutic applications in cancer and inflammatory diseases .

Chemical Reactions Analysis

    Reactions: It can undergo various reactions, including cyclization, substitution, and reduction.

    Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, cyclization may involve acidic conditions, while substitution reactions could use nucleophiles like amines or halides.

    Major Products: The target compound itself is a significant product, but its derivatives play essential roles in drug development.

Scientific Research Applications

    Medicine: JAK inhibitors, derived from this compound, treat inflammatory diseases (e.g., rheumatoid arthritis, psoriasis) and myeloproliferative neoplasms (e.g., myelofibrosis, polycythemia vera).

    Chemistry: It serves as a versatile building block for synthesizing JAK inhibitors and related compounds.

    Biology: Understanding its effects on JAK-STAT signaling pathways contributes to drug discovery.

Mechanism of Action

    JAK Inhibition: By targeting JAK enzymes, it disrupts the JAK-STAT signaling pathway. This pathway regulates gene expression, cell division, and immune responses.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H18Cl2N4O

Molecular Weight

377.3 g/mol

IUPAC Name

2-chloro-1-[4-(7-chloropyrrolo[1,2-a]quinoxalin-4-yl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C18H18Cl2N4O/c1-12(19)18(25)23-9-7-22(8-10-23)17-16-3-2-6-24(16)15-5-4-13(20)11-14(15)21-17/h2-6,11-12H,7-10H2,1H3

InChI Key

OMMWFKPQYGNEAI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)N4C2=CC=C4)Cl

Origin of Product

United States

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